2-[3,5-bis(trifluoromethyl)phenyl]propan-2-amine hydrochloride
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Overview
Description
2-[3,5-bis(trifluoromethyl)phenyl]propan-2-amine hydrochloride is a synthetic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a propan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(trifluoromethyl)phenyl]propan-2-amine hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 3,5-bis(trifluoromethyl)benzaldehyde.
Formation of Intermediate: The aldehyde undergoes a reductive amination reaction with isopropylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Hydrochloride Salt Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(trifluoromethyl)phenyl]propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Scientific Research Applications
Chemistry
In chemistry, 2-[3,5-bis(trifluoromethyl)phenyl]propan-2-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl groups enhance the stability and lipophilicity of the resulting compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The trifluoromethyl groups are known to improve the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound is utilized in the development of agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 2-[3,5-bis(trifluoromethyl)phenyl]propan-2-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[3,5-bis(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
- 2-[3,5-bis(trifluoromethyl)phenyl]butan-2-amine hydrochloride
Uniqueness
Compared to similar compounds, 2-[3,5-bis(trifluoromethyl)phenyl]propan-2-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of two trifluoromethyl groups significantly influences its reactivity and stability, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
374822-30-7 |
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Molecular Formula |
C11H12ClF6N |
Molecular Weight |
307.66 g/mol |
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H11F6N.ClH/c1-9(2,18)6-3-7(10(12,13)14)5-8(4-6)11(15,16)17;/h3-5H,18H2,1-2H3;1H |
InChI Key |
NQFANVNBMCWCSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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